molecular formula C18H21NO2 B2586292 N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049128-10-0

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2586292
CAS No.: 1049128-10-0
M. Wt: 283.371
InChI Key: JUQGGUVPZSHCMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a cyclohexyl group and a carboxamide functional group.

Preparation Methods

The synthesis of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves several steps, typically starting with the preparation of the benzoxepine ring. The reaction conditions often include the use of palladium(II) acetate as a catalyst, along with a bidentate ligand such as D t-BPF and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also explored for its environmental applications, such as in the development of new materials for pollution control.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide can be compared with similar compounds such as N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide . The primary difference lies in the substitution pattern on the benzoxepine ring, which can significantly affect the compound’s chemical properties and biological activity. The unique structure of this compound makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-7-8-17-15(11-13)12-14(9-10-21-17)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGGUVPZSHCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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